N-(2,4-difluorophenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Pharmaceutical Development Applications
Compounds similar to the one you mentioned have been studied for their various biological activities. For example, certain pyridazinone derivatives have been synthesized and evaluated for their antinociceptive activity, indicating their potential as pain-relief agents. These compounds exhibited more potent effects than aspirin in animal models, suggesting their relevance in developing new analgesics Doğruer, D., Şahin, M. F., Ünlü, S., & Ito, S. (2000).
Anticancer Agent Development
The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlight the potential of similar compounds in cancer treatment. These derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, with one compound demonstrating high selectivity and potential as an anticancer agent Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019).
Antimicrobial and Anti-Inflammatory Applications
Novel thiazole derivatives synthesized and tested for their antimicrobial activities showed significant action against various bacterial and fungal strains. Among these compounds, certain derivatives exhibited the highest anti-bacterial and anti-fungal activities, underscoring their potential as leads in antimicrobial drug development Saravanan, G., Alagarsamy, V., Pavitra, T. G. V., Kumar, G., Savithri, Y., Naresh, L., & Avinash, P. (2010).
Insecticidal Research
Research on pyridine derivatives has also revealed their potential as insecticides. For instance, specific derivatives demonstrated moderate to strong aphidicidal activities, with one compound showing approximately fourfold the insecticidal activity of acetamiprid, a commercial insecticide. This suggests the utility of similar compounds in developing new, more effective insecticides Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. They would have access to specialized databases and tools that can provide more detailed and accurate information. Please note that handling chemicals should always be done in a controlled environment following appropriate safety procedures.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)14-3-6-16(31-2)7-4-14)19-9-10-21(29-28-19)32-12-20(30)27-18-8-5-15(24)11-17(18)25/h3-11H,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYGNPGUXIJHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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